
2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester is a chemical compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by its unique structure, which includes butyl and propyl groups attached to the pyran ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and an alcohol, such as ethanol, under reflux conditions. The reaction can be represented as follows:
6-butyl-2-oxo-5-propyl-2H-pyran-3-carboxylic acid+ethanolH2SO4ethyl ester+water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyran derivatives.
Applications De Recherche Scientifique
2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran-3-carboxylic acid, 5,6-dihydro-2-oxo-, ethyl ester: Similar structure but lacks the butyl and propyl groups.
Methyl 2-oxo-2H-pyran-3-carboxylate: Similar core structure but with a methyl ester group instead of an ethyl ester group.
6-Butoxy-3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester: Similar structure but with a butoxy group instead of a butyl group.
Uniqueness
The presence of both butyl and propyl groups in 2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester makes it unique compared to its analogs. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
849553-61-3 |
|---|---|
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
ethyl 6-butyl-2-oxo-5-propylpyran-3-carboxylate |
InChI |
InChI=1S/C15H22O4/c1-4-7-9-13-11(8-5-2)10-12(15(17)19-13)14(16)18-6-3/h10H,4-9H2,1-3H3 |
Clé InChI |
PXCQSUZZWUCSJI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C=C(C(=O)O1)C(=O)OCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
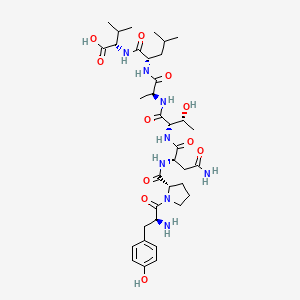
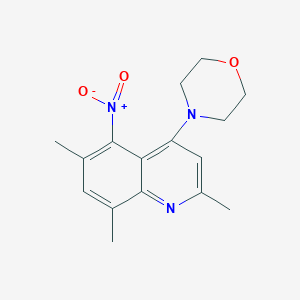
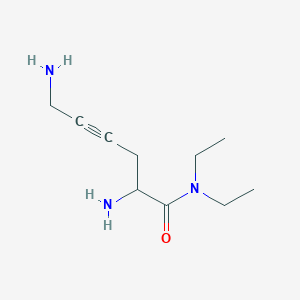
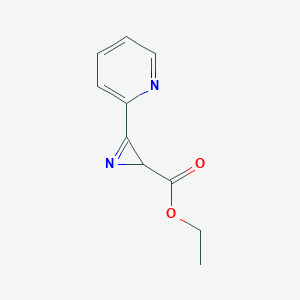
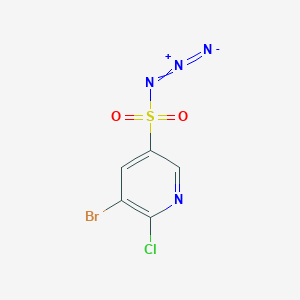
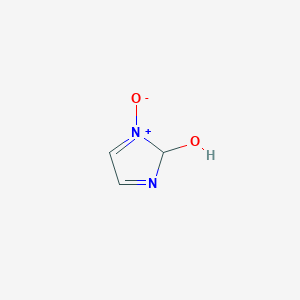

![2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene](/img/structure/B14179283.png)
![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)
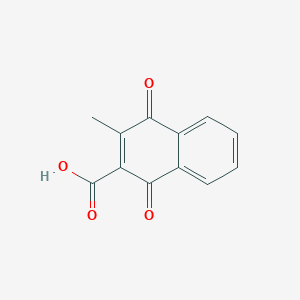
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14179299.png)
![(2S)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14179303.png)
